molecular formula C17H16N4O4 B3003917 Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396560-06-7

Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3003917
CAS No.: 1396560-06-7
M. Wt: 340.339
InChI Key: SIYUALASHGOSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl ester and at position 5 with a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido group.

Properties

IUPAC Name

ethyl 5-[(1-methyl-2-oxopyridine-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-3-25-17(24)13-10-18-21-8-6-11(9-14(13)21)19-15(22)12-5-4-7-20(2)16(12)23/h4-10H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYUALASHGOSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a pyrazolo[1,5-a]pyridine core and a dihydropyridine moiety, which contributes to its biological properties. The structural formula can be represented as follows:

C15H16N4O4\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it may act on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antioxidant Activity : Preliminary studies suggest that it exhibits significant antioxidant properties, potentially through scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Recent evaluations have demonstrated that derivatives of this compound possess notable antimicrobial properties. For example, studies have reported minimum inhibitory concentrations (MIC) against various pathogens:

Pathogen MIC (µg/mL) Mechanism
Staphylococcus aureus0.22 - 0.25Inhibition of cell wall synthesis
Escherichia coli0.30 - 0.35Disruption of membrane integrity
Candida albicans0.40 - 0.45Interference with ergosterol biosynthesis

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound has also shown promise in anticancer research. It demonstrated antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM) Effect
HeLa10.5Induction of apoptosis
HCT1168.3Cell cycle arrest
A37512.0Inhibition of tumor growth

These results indicate that the compound could serve as a lead structure for developing new anticancer therapies.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest. The results indicated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
  • Antitumor Activity Assessment : Another study focused on the anticancer properties of this compound against human tumor cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism as a potential anticancer agent .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from other heterocyclic systems, such as tetrahydroimidazo[1,2-a]pyridine () and pyrazolo[1,2-a]pyrazole (). Key comparisons include:

Compound Name Core Structure Key Substituents Functional Impact
Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (Target) Pyrazolo[1,5-a]pyridine Ethyl ester (C-3), 1-methyl-2-oxo-dihydropyridine carboxamido (C-5) Enhanced hydrogen bonding (amide), moderate lipophilicity (ester)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine Benzyl, cyano, nitrobenzyl, dual esters High polarity (nitro, cyano), potential π-π stacking (benzyl)
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine Isoxazole with diethylaminomethyl (C-3), phenyl (C-2) Increased lipophilicity (diethylamino), potential antitumor activity (isoxazole)

Key Observations :

  • The target’s amide group (C-5) may improve solubility and hydrogen-bonding interactions compared to ’s isoxazole , which enhances lipophilicity .
  • ’s tetrahydroimidazo[1,2-a]pyridine core introduces a partially saturated ring, likely reducing planarity and altering binding modes compared to the fully aromatic pyrazolo[1,5-a]pyridine .

Key Observations :

  • The target’s synthesis likely requires precise amide bond formation, contrasting with ’s high-yield substitution reaction .
  • highlights challenges in stereochemical control, producing a mixture of isomers requiring advanced separation techniques .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) Key Spectroscopic Data
Target Compound N/R Anticipated IR: ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O)
Compound 2d 215–217 ¹H NMR: δ 1.25 (t, ester CH₃), 4.25 (q, ester CH₂); HRMS: m/z 535.1802 (calc. 535.1805)
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate 90–91 ¹H NMR: δ 1.25 (t, ester CH₃), 3.45 (q, diethylamino CH₂); IR: 1725 cm⁻¹ (ester C=O)

Key Observations :

  • The target’s amide group would likely produce distinct ¹H NMR shifts (e.g., ~δ 8–10 ppm for NH) compared to ’s diethylamino protons (δ ~3.45) .
  • ’s higher melting point (215–217°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from nitro/cyano groups) than the target’s ester/amide system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.